molecular formula C16H13FO4 B8479305 2'-Fluoro-2-formyl-5'-methoxy-biphenyl-4-carboxylic acid methyl ester

2'-Fluoro-2-formyl-5'-methoxy-biphenyl-4-carboxylic acid methyl ester

Cat. No.: B8479305
M. Wt: 288.27 g/mol
InChI Key: JICYUBYIWXWCGK-UHFFFAOYSA-N
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Description

2'-Fluoro-2-formyl-5'-methoxy-biphenyl-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H13FO4 and its molecular weight is 288.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13FO4

Molecular Weight

288.27 g/mol

IUPAC Name

methyl 4-(2-fluoro-5-methoxyphenyl)-3-formylbenzoate

InChI

InChI=1S/C16H13FO4/c1-20-12-4-6-15(17)14(8-12)13-5-3-10(16(19)21-2)7-11(13)9-18/h3-9H,1-2H3

InChI Key

JICYUBYIWXWCGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-formyl-4-(trifluoromethyl-sulfonyloxy)benzoate (T37.2) (7.57 g, 24.2 mmol), 2-fluoro-5-methoxy-phenylboronic acid (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) (12.4 g, 72.7 mmol), Cs2CO3 (27.6 g, 84.9 mmol), and tetrakis(triphenylphosphine) palladium (2.80 g, 2.42 mmol) in 1,2-dimethoxyethane (DME) (75 mL) was degassed with N2 at room temperature The mixture was heated at 95° C. for 9 hours. After removing solvent, the residue was purified by flash chromatography (silica gel, 1:19 EtOAc/hexane) and gave T37.3, a white solid, in 56% yield (2.9 g). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.88 (dd, J=4 Hz, 1H), 8.45 (s, 1H), 8.28 (m, 1H), 7.69 (d, j=8 Hz, 1H), 7.29 (t, J=9 HZ, 1H), 7.08 (m, 2H), 3.92 (s, 3H), 3.79 (s, 3H).
Name
methyl 3-formyl-4-(trifluoromethyl-sulfonyloxy)benzoate
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round bottle flask, was added methyl 3-formyl-4-(trifluoromethylsulfonyloxy)benzoate (6300 mg, 20 mmol), 2-fluoro-5-methoxyphenylboronic acid (10 g, 61 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA), potassium phosphate tribasic (6.6 mL, 81 mmol) (granular) and tetrakis(triphenylphosphine)palladium (2.3 g, 2.0 mmol). The flask was flushed with nitrogen, DME was added, and the mixture was heated at 90° C. for 6 hours. The reaction mixture was diluted with EtOAc and water. The organic phase was washed with water and brine and then dried over anhydrous sodium sulfate. After filtration, the organic solvent was removed in vacuo to give a residue which was purified by chromatography to give the product as a yellow solid (5.80 g, 100%). MS ESI m/e: 289.2 (M+H)+.
Name
methyl 3-formyl-4-(trifluoromethylsulfonyloxy)benzoate
Quantity
6300 mg
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-formyl-4-(trifluoromethyl-sulfonyloxy)benzoate (66.60B) (7.57 g, 24.2 mmol), 2-fluoro-5-methoxy-phenylboronic acid (commercially available from Aldrich) (12.4 g, 72.7 mmol), cesium carbonate (27.6 g, 84.9 mmol), and tetrakis(triphenylphosphine) palladium (2.80 g, 2.42 mmol) in 1,2-dimethoxyethane (DME) (75 mL) was degassed with N2 at room temperature The mixture was heated at 95° C. for 9 hours. After removing solvent, the residue was purified by flash chromatography (silica gel, 1:19 EtOAc/hexane) and gave 66.60C, a white solid, in 56% yield (2.9 g). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.88 (dd, J=4 Hz, 1H), 8.45 (s, 1H), 8.28 (m, 1H), 7.69 (d, j=8 Hz, 1H), 7.29 (t, J=9 HZ, 1H), 7.08 (m, 2H), 3.92 (s, 3H), 3.79 (s, 3H).
Name
methyl 3-formyl-4-(trifluoromethyl-sulfonyloxy)benzoate
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Yield
56%

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